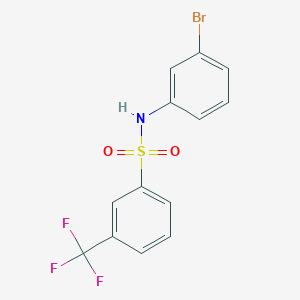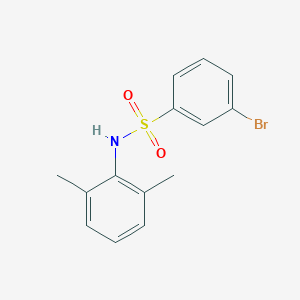![molecular formula C17H11F3N2O B262862 1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TFP and is a pyrazole-based compound that has a trifluoromethyl group attached to one of its phenyl rings.
Scientific Research Applications
1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase C (PKC), which is an enzyme involved in the regulation of various cellular processes, including cell growth and differentiation. TFP has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, important mediators of inflammation.
Mechanism of Action
The mechanism of action of 1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves the inhibition of protein kinase C (PKC) and cyclooxygenase-2 (COX-2) enzymes. TFP binds to the active site of these enzymes and prevents their activity, leading to a decrease in the production of prostaglandins and other mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. TFP has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde in lab experiments is its specificity for the inhibition of protein kinase C (PKC) and cyclooxygenase-2 (COX-2) enzymes. This specificity allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using TFP in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde. One potential direction is the development of new derivatives of TFP with improved potency and selectivity for the inhibition of PKC and COX-2 enzymes. Another direction is the study of the potential use of TFP in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the study of the mechanisms underlying the anti-inflammatory and neuroprotective effects of TFP may lead to the development of new therapies for these conditions.
Conclusion
In conclusion, this compound is a pyrazole-based compound that has potential applications in various fields of scientific research. Its specificity for the inhibition of protein kinase C (PKC) and cyclooxygenase-2 (COX-2) enzymes makes it a valuable tool for the study of these enzymes and their roles in various cellular processes. However, its potential toxicity may limit its use in vivo, and further research is needed to fully understand its mechanisms of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 1-phenyl-3-benzoylpyrazole in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.
properties
Molecular Formula |
C17H11F3N2O |
|---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
1-phenyl-3-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H11F3N2O/c18-17(19,20)14-6-4-5-12(9-14)16-13(11-23)10-22(21-16)15-7-2-1-3-8-15/h1-11H |
InChI Key |
OILVTLIHTGMWLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




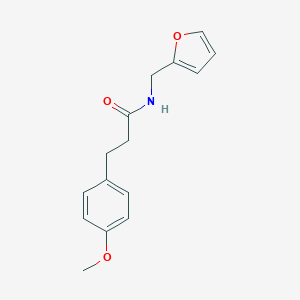



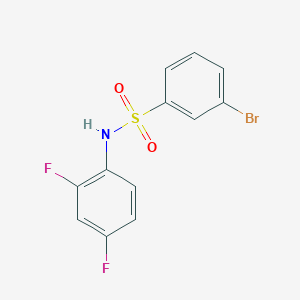
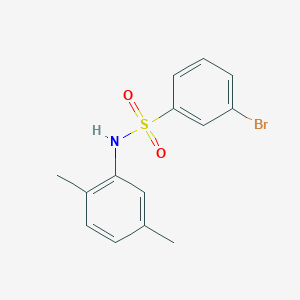
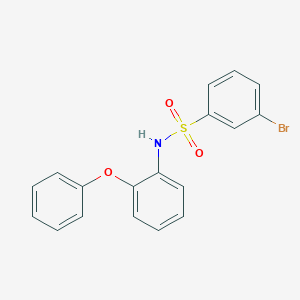
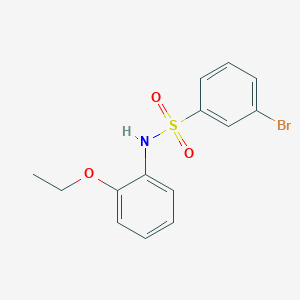
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)

